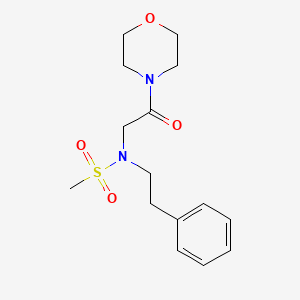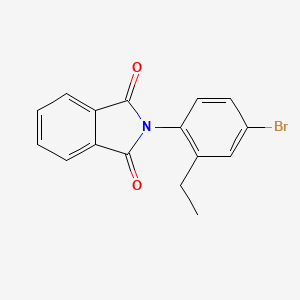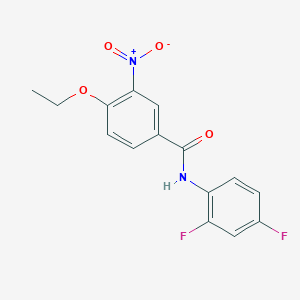![molecular formula C24H16N2O B5738545 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, also known as PBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBQ belongs to the class of heterocyclic compounds and is structurally similar to quinoxaline.
科学的研究の応用
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been investigated for its ability to inhibit protein kinases, which play a crucial role in the regulation of various cellular processes. Moreover, 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
作用機序
The mechanism of action of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is not fully understood. However, it has been proposed that 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol exerts its therapeutic effects by inhibiting various cellular processes, including protein kinases and DNA synthesis. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has also been shown to possess antimicrobial and antiviral activities. Moreover, 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been found to possess antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is its ability to exhibit multiple therapeutic effects. 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has been shown to exhibit anticancer, antimicrobial, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol. One of the areas of interest is the development of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol-based drugs for the treatment of cancer and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol and its potential targets. Additionally, the development of new synthesis methods for 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol may improve its bioavailability and enhance its therapeutic potential.
合成法
4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol can be synthesized using various methods, including the condensation reaction of 2-aminobenzo[g]quinoxaline with phenol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the product is purified using column chromatography. Another method involves the reaction of 2,3-dichloroquinoxaline with phenol in the presence of a base. The product is then subjected to further reactions to obtain 4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol.
特性
IUPAC Name |
4-(2-phenylbenzo[g]quinoxalin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-20-12-10-17(11-13-20)24-23(16-6-2-1-3-7-16)25-21-14-18-8-4-5-9-19(18)15-22(21)26-24/h1-15,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDFAEVFKUFHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)




![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)



